(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S2/c1-2-7-20-16(21)15(24-17(20)23)9-11-4-6-14(22-11)12-8-10(18)3-5-13(12)19/h3-6,8-9H,2,7H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKHWOGQAMSKKA-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-3-propyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo (C=S) group and exocyclic double bond are primary sites for oxidation.
Key Findings:
-
Thioxo to Sulfone Conversion: Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 60°C oxidizes the thioxo group to a sulfone (C=O→SO₂), forming (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione sulfone with 85% yield1.
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Exocyclic Double Bond Oxidation: Strong oxidizing agents like KMnO₄ in acidic media cleave the double bond, generating 5-(2,5-dichlorophenyl)furan-2-carboxylic acid and 3-propyl-2-thioxo-thiazolidin-4-one as fragments1.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 6h | Sulfone derivative | 85% |
| KMnO₄ | H₂SO₄, 80°C, 3h | Fragmentation products | 72% |
Reduction Reactions
The exocyclic double bond and thioxo group participate in reduction.
Key Findings:
-
Double Bond Hydrogenation: Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) selectively reduces the exocyclic double bond, yielding the saturated analog (5S)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-propyl-2-thioxo-1,3-thiazolidin-4-one (92% yield)1.
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Thioxo to Thiol Reduction: NaBH₄ in methanol reduces the thioxo group to a thiol (-SH), though this reaction is less common due to competing side reactions1.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd-C | EtOH, 25°C, 12h | Saturated derivative | 92% |
| NaBH₄ | MeOH, 0°C, 2h | Thiol derivative | 45% |
Substitution Reactions
Electrophilic aromatic substitution occurs at the dichlorophenyl ring, while nucleophilic substitution targets the thiazolidinone core.
Key Findings:
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Aromatic Chlorine Displacement: Reaction with morpholine in DMF at 120°C replaces one chlorine atom on the aryl ring, producing (5Z)-5-{[5-(2-morpholinophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one (78% yield)1.
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Nucleophilic Attack at C2: Thiolate ions (e.g., NaSMe) displace the thioxo group, forming 3-propyl-2-(methylthio)-1,3-thiazolidin-4-one derivatives2.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMF, 120°C, 8h | Morpholine-substituted aryl | 78% |
| NaSMe | THF, reflux, 4h | Methylthio derivative | 63% |
Cycloaddition Reactions
The exocyclic double bond participates in [4+2] Diels-Alder reactions.
Key Findings:
-
With Maleic Anhydride: Heating with maleic anhydride in toluene forms a bicyclic adduct (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one-maleic anhydride adduct (67% yield)1.
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct | 67% |
Biological Interactions
The compound’s mechanism in enzymatic inhibition involves covalent modification:
-
Glutamate Racemase Inhibition: The exocyclic double bond undergoes Michael addition with cysteine residues in the enzyme’s active site, forming a stable thioether adduct (IC₅₀ = 1.2 μM)1.
Comparative Reactivity
The reactivity profile differs significantly from analogs:
| Structural Feature | Impact on Reactivity |
|---|---|
| 2,5-Dichlorophenyl substituent | Enhances electrophilic substitution at the meta position. |
| Propyl group at N3 | Steric hindrance reduces nucleophilic attack at C2. |
| Thioxo group (C=S) | Prone to oxidation and nucleophilic displacement. |
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains.
Medicine
In the field of medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness arises from its furan-dichlorophenyl-thiazolidinone hybrid scaffold. Below is a comparative analysis with key analogs:
| Compound | Core Structure | Substituents | Reported Activities | Key Differentiators |
|---|---|---|---|---|
| Target Compound: (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone + Furan | 2,5-Dichlorophenyl (furan); Propyl (thiazolidinone) | Antimicrobial (inferred) | Dichlorophenyl-furan substituent; Z-configuration; moderate alkyl chain length |
| (5Z)-5-{[5-(4-Bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone + Furan | 4-Bromophenyl (furan); No alkyl chain at 3-position | Anticancer, enzyme inhibition | Bromine substituent (larger halogen, weaker electronegativity vs. Cl) |
| (5Z)-3-Dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone + Pyrazole | Fluorinated pyrazole; Dodecyl chain | Anticancer, antimicrobial | Pyrazole core (vs. furan); long alkyl chain (enhanced lipophilicity) |
| (5Z)-5-(4-Methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one | Thiazolidinone | 4-Methoxybenzylidene; Tetrahydrofuran-methyl | Antidiabetic (inferred) | Methoxy group (electron-donating); tetrahydrofuran moiety (enhanced solubility) |
| Thiazolidinedione derivatives | Thiazolidinone | Variable arylidene/alkyl groups | Antidiabetic, antimicrobial | Simplified scaffolds lacking fused heterocycles (e.g., furan/pyrazole) |
Structure-Activity Relationship (SAR) Insights
- Halogen Effects: Dichlorophenyl groups may improve target affinity compared to mono-halogenated or non-halogenated analogs .
- Heterocycle Choice: Furan’s oxygen atom vs.
- Alkyl Chain Length : Propyl chains optimize steric effects, whereas longer chains (e.g., dodecyl) may reduce metabolic stability .
Biological Activity
The compound (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in oncology and infectious disease contexts. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
- Molecular Formula : C20H11Cl2NO3S
- Molecular Weight : 416.3 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidinone derivatives, including the compound . For instance:
- Study by Da Silva et al. (2020) : This research evaluated various thiazolidinone derivatives for their cytotoxic effects on glioblastoma multiforme cells. The results indicated that certain derivatives exhibited significant antiproliferative activity against multiple cancer cell lines, including MDA-MB-231 and HCT116, with some compounds demonstrating IC50 values as low as 265 nM .
Thiazolidinones are thought to exert their biological effects through various mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enoyl-acyl-carrier protein reductase in Plasmodium falciparum, which is crucial for fatty acid biosynthesis in malaria parasites. This inhibition was quantified with Ki values ranging from 510 nM to 2.97 μM across different assays .
- Induction of Apoptosis : Some thiazolidinones induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary assays indicate that thiazolidinone derivatives can inhibit the growth of various bacterial strains, although specific data on this compound's efficacy is still limited .
Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a controlled study involving various thiazolidinone derivatives, it was observed that compounds similar to this compound exhibited potent antitumor activity. The study utilized both in vitro and in vivo models to assess the effectiveness against established tumor lines.
Case Study 2: Antimalarial Potential
Another study focused on the antimalarial properties of thiazolidinones, where this compound was evaluated for its ability to inhibit P. falciparum. The results demonstrated a promising profile for further development as an antimalarial agent.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Use a combination of:
- FT-IR to confirm the presence of the thioxo group (C=S stretch at 1150–1250 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) .
- ¹H/¹³C NMR to identify stereochemistry and substituents (e.g., Z-configuration of the methylidene group shows characteristic coupling constants J = 10–12 Hz) .
- Single-crystal X-ray diffraction for absolute configuration determination. Crystallize the compound in DMF/ethanol and compare bond lengths/angles with similar structures (e.g., C–S bond ≈ 1.68 Å) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reactivity predictions for this compound?
-
Methodological Answer : Discrepancies between experimental and theoretical reactivity (e.g., electrophilic substitution sites) can be addressed using density functional theory (DFT) . Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying nucleophilic/electrophilic regions. Compare with experimental results from Hammett substituent constants (σ⁺ for dichlorophenyl ≈ +0.78) to validate computational models .
-
Example Workflow :
Optimize structure using Gaussian 02.
Calculate electrostatic potential maps (MEPs) to visualize electron density.
Correlate DFT-predicted reaction sites with experimental alkylation/oxidation outcomes .
Q. What strategies mitigate variability in biological activity data across studies?
- Methodological Answer : Variability in cytotoxicity or DNA-binding assays often stems from differences in solvent systems (e.g., DMSO vs. aqueous buffers) or cell line specificity . Standardize protocols by:
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Using HEK-293 and HepG2 cell lines for comparative cytotoxicity (MTT assay, 48 h exposure).
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Employing ethidium bromide displacement assays (25 µM compound in Tris-HCl buffer, pH 7.4) to quantify DNA-binding affinity. Normalize results to control compounds like Hoechst 33258 .
- Data Contradiction Analysis :
| Study | IC₅₀ (µM) | DNA Kd (µM) | Solvent |
|---|---|---|---|
| A | 12.3 | 8.7 | DMSO |
| B | 28.9 | 14.2 | PBS |
| Note: DMSO enhances membrane permeability, lowering IC₅₀. |
Q. How does the stereochemistry of the methylidene group influence biological activity?
- Methodological Answer : The Z-configuration of the methylidene group (confirmed via NOESY NMR) enhances planarity, improving intercalation into DNA base pairs. To test this:
Synthesize both Z and E isomers via photoirradiation (λ = 365 nm, 6 h).
Compare DNA-binding using circular dichroism (CD) : Z-isomers show stronger induced dichroism at 260 nm .
Synthetic & Mechanistic Challenges
Q. Why do certain reaction conditions favor byproduct formation (e.g., sulfoxide derivatives)?
- Methodological Answer : Oxidation of the thioxo group (C=S → C=SO) is common in aerobic conditions. To suppress this:
- Use argon/vacuum degassing in solvents.
- Add 1% ascorbic acid as a radical scavenger during reflux .
Q. How can regioselectivity in electrophilic substitution be controlled?
- Methodological Answer : The 2,5-dichlorophenyl group directs electrophiles to the para position of the furan ring. To confirm:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
